molecular formula C14H17N B14684649 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 36729-38-1

5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B14684649
CAS No.: 36729-38-1
M. Wt: 199.29 g/mol
InChI Key: BYMKVKXLPSDDSN-UHFFFAOYSA-N
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Description

5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole structure, which can then be further modified to produce the desired carbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the carbazole core followed by selective methylation at the 5 and 8 positions. Catalysts and specific reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction may produce fully saturated carbazole derivatives.

Scientific Research Applications

5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Derivatives of carbazole have shown potential as anticancer, antiviral, and antimicrobial agents.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with DNA, proteins, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,9-tetrahydro-1H-carbazole
  • 5,6,7,8-tetrahydrocarbazole
  • 1,2,3,4-tetrahydrocarbazole

Uniqueness

The presence of methyl groups at the 5 and 8 positions in 5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole distinguishes it from other carbazole derivatives. These methyl groups can influence the compound’s reactivity, stability, and overall chemical properties, making it suitable for specific applications that other carbazole derivatives may not be able to fulfill.

Properties

CAS No.

36729-38-1

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

5,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H17N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h7-8,15H,3-6H2,1-2H3

InChI Key

BYMKVKXLPSDDSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CCCC3)NC2=C(C=C1)C

Origin of Product

United States

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